N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide

Medicinal chemistry Structure-activity relationship Benzothiazole regioisomers

N-(4,5-Dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide (CAS 922650-76-8) is a synthetic benzothiazole-benzamide hybrid with molecular formula C₂₈H₂₃N₃O₂S and molecular weight 465.57 g/mol. The compound features three pharmacophoric modules: a 4,5-dimethyl-substituted benzothiazole core, a 2-phenoxybenzamide moiety, and a pyridin-3-ylmethyl substituent on the amide nitrogen.

Molecular Formula C28H23N3O2S
Molecular Weight 465.57
CAS No. 922650-76-8
Cat. No. B2514799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide
CAS922650-76-8
Molecular FormulaC28H23N3O2S
Molecular Weight465.57
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5)C
InChIInChI=1S/C28H23N3O2S/c1-19-14-15-25-26(20(19)2)30-28(34-25)31(18-21-9-8-16-29-17-21)27(32)23-12-6-7-13-24(23)33-22-10-4-3-5-11-22/h3-17H,18H2,1-2H3
InChIKeyYFJYGHJPIUEMPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitythere are known solubility issues

N-(4,5-Dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide (CAS 922650-76-8): Compound Identity and Structural Classification


N-(4,5-Dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide (CAS 922650-76-8) is a synthetic benzothiazole-benzamide hybrid with molecular formula C₂₈H₂₃N₃O₂S and molecular weight 465.57 g/mol [1]. The compound features three pharmacophoric modules: a 4,5-dimethyl-substituted benzothiazole core, a 2-phenoxybenzamide moiety, and a pyridin-3-ylmethyl substituent on the amide nitrogen . Benzothiazole derivatives are recognized as privileged scaffolds in medicinal chemistry, with documented antiproliferative, kinase inhibitory, and antimicrobial activities across multiple therapeutic programs [2]. The specific 4,5-dimethyl regioisomeric substitution pattern distinguishes this compound from more commonly studied 4,6-dimethyl and 5,7-dimethyl congeners [3].

Why Generic Benzothiazole Substitution Fails: Regioisomer-Dependent SAR of N-(4,5-Dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide


Benzothiazole derivatives cannot be treated as interchangeable building blocks because the position of methyl substituents on the benzothiazole ring fundamentally alters electronic distribution, steric accessibility, and target binding complementarity [1]. Systematic SAR studies have established that the antiproliferative potency and kinase selectivity profiles of 2-aminobenzothiazole amides are exquisitely sensitive to the benzothiazole substitution pattern, with IC₅₀ variations exceeding 10-fold between regioisomers bearing methyl groups at different positions [2]. The 4,5-dimethyl substitution pattern in CAS 922650-76-8 places two adjacent methyl groups on the benzo-fused ring, creating a unique steric and electronic environment at the 2-amino position compared to 4,6-dimethyl (CAS 922602-83-3), 5,6-dimethyl, or 5,7-dimethyl regioisomers . Additionally, the 2-phenoxy (ortho) substitution on the benzamide ring distinguishes this compound from 4-phenoxy (para) analogs, affecting both conformational preferences and hydrogen-bonding capacity of the amide linkage [3]. These structural differences preclude simple substitution with off-the-shelf benzothiazole amides without risking loss of desired activity or selectivity.

Quantitative Differentiation Evidence for N-(4,5-Dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide (CAS 922650-76-8) Against Structural Analogs


Regioisomeric Methyl Substitution: 4,5-Dimethyl vs. 4,6-Dimethyl Benzothiazole Core Differentiation

The target compound bears a 4,5-dimethyl substitution on the benzothiazole ring, whereas the closest cataloged analog N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide (CAS 922602-83-3) has a 4,6-dimethyl pattern. Published benzothiazole SAR data demonstrates that shifting a single methyl group position can alter antiproliferative IC₅₀ values by more than 5-fold across cancer cell line panels, as observed in systematic studies of regioisomeric benzothiazole amides [1]. The 4,5-dimethyl arrangement creates a contiguous steric bulk on one face of the molecule, predicted to differentially affect target binding pocket accommodation compared to the 4,6-dimethyl arrangement where methyl groups are spatially separated [2].

Medicinal chemistry Structure-activity relationship Benzothiazole regioisomers

Phenoxy Substitution Position: 2-Phenoxy (ortho) vs. 4-Phenoxy (para) Benzamide Conformational Differentiation

The target compound features a 2-phenoxy (ortho) substituent on the benzamide ring, in contrast to analogs such as N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide which bear a 4-phenoxy (para) group. The ortho-phenoxy substitution introduces steric constraints that restrict rotation around the benzamide C–N bond, potentially stabilizing specific bioactive conformations, whereas para-substituted analogs exhibit greater conformational freedom [1]. Published studies on phenoxy-substituted benzamides as p38 kinase inhibitors demonstrate that phenoxy position (ortho vs. para vs. meta) significantly modulates both potency and selectivity, with variations exceeding 3-fold in p38α inhibitory activity at 10 µM [2].

Conformational analysis Benzamide SAR Hydrogen bonding

Predicted Physicochemical Profile: Lipophilicity and Topological Polar Surface Area of the 4,5-Dimethylbenzothiazole Core

The 4,5-dimethylbenzothiazole core fragment (CAS 346465-91-6) has a predicted XLogP3 of 3.1 and a topological polar surface area of 41.1 Ų . These values differ from the 4,6-dimethylbenzothiazole-2-amine core fragment, which has a reported XLogP3 of 2.8 and different hydrogen-bonding capacity due to the altered nitrogen electronic environment . In benzothiazole-based drug discovery, lipophilicity differences of 0.3 log units between regioisomers can translate to measurable differences in membrane permeability, metabolic stability, and off-target binding profiles [1]. For the full target compound (MW 465.57), the combination of the 4,5-dimethylbenzothiazole core with the 2-phenoxybenzamide and pyridin-3-ylmethyl groups is predicted to yield moderate overall lipophilicity suitable for cell-based assays.

Lipophilicity Drug-likeness Physicochemical properties

Benzothiazole Class-Level Antiproliferative Potency Range and Target Engagement Diversity

Benzothiazole-amide derivatives as a class exhibit antiproliferative activity across multiple cancer cell lines with IC₅₀ values typically ranging from 0.5 to 30 µM, depending on substitution pattern and cell line context [1]. The most potent benzothiazole amides in published series achieve sub-micromolar IC₅₀ values through optimized substitution, while structurally similar but differently substituted analogs can show >50-fold variation in potency [2]. The target compound's 2-phenoxybenzamide-pyridinylmethyl architecture is consistent with pharmacophores found in kinase inhibitor programs, including benzothiazole-based ROCK-II inhibitors and PI3K/mTOR dual inhibitors that have demonstrated nanomolar biochemical potency [3]. The 4,5-dimethyl substitution positions this compound within a chemical space that remains relatively underexplored compared to 5,6-dimethyl or 5,7-dimethyl benzothiazole series, offering potential novelty in screening campaigns [4].

Antiproliferative activity Kinase inhibition Cancer cell lines

Supply Chain and Purity Specifications: Typical Batch Quality Profile

The target compound CAS 922650-76-8 is typically supplied at 95% purity with molecular weight 465.57 g/mol and the InChI Key YFJYGHJPIUEMPQ-UHFFFAOYSA-N [1]. This InChI Key serves as the definitive structural identifier to distinguish CAS 922650-76-8 from its closest regioisomers, such as the 4,6-dimethyl analog (CAS 922602-83-3) which has a different InChI Key, and from the 5,7-dimethyl-4-phenoxy analog which differs in both benzothiazole substitution and phenoxy position . For procurement and analytical verification, the InChI Key provides unambiguous compound identification where CAS numbers alone may be insufficiently specific in some inventory systems [2]. The compound is classified for research use only and is not intended for human or veterinary therapeutic applications [3].

Chemical procurement Purity specification Quality control

Recommended Application Scenarios for N-(4,5-Dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide (CAS 922650-76-8)


Antiproliferative Screening in Cancer Cell Line Panels Targeting Underexplored Benzothiazole Chemical Space

CAS 922650-76-8 is positioned for inclusion in antiproliferative screening cascades where the 4,5-dimethylbenzothiazole substitution pattern represents an underexplored regioisomeric space. Based on class-level SAR from the benzothiazole antiproliferative review (PMID: 32898763), compounds with non-canonical methyl substitution patterns can reveal novel activity profiles not observed with the more commonly studied 5,6-dimethyl or 5,7-dimethyl series [1]. The compound is suitable for MTT or WST-1 viability assays against panels including MCF-7 (breast), A549 (lung), HeLa (cervical), and HT-29 (colorectal) cell lines, with class-level benchmark IC₅₀ values typically in the 0.5–30 µM range for active benzothiazole amides [2].

Kinase Inhibitor Discovery Programs Utilizing Benzothiazole-Amide Pharmacophores

The benzothiazole-amide scaffold with pyridinylmethyl substitution is a recognized pharmacophore in kinase inhibitor programs, including ROCK-II inhibitors (PMID: 19837589) and PI3K/mTOR dual inhibitors [3]. CAS 922650-76-8 incorporates all three key structural elements (benzothiazole core, amide linker, and pyridinylmethyl group) found in ATP-competitive kinase inhibitor chemotypes. The 4,5-dimethyl substitution provides a distinct steric profile at the hinge-binding region compared to analogs, potentially enabling differential selectivity across the kinome [4]. This compound is suitable for biochemical kinase inhibition profiling at concentrations informed by class-level benzothiazole SAR data.

Structure-Activity Relationship Studies Comparing Regioisomeric Dimethylbenzothiazole Series

CAS 922650-76-8 serves as a critical comparator in systematic SAR studies designed to map the effect of benzothiazole methyl group position on biological activity. The 4,5-dimethyl substitution places two methyl groups in a contiguous arrangement, contrasting with the spatially separated methyl groups in the 4,6-dimethyl analog (CAS 922602-83-3) and the distal placement in 5,7-dimethyl congeners [1]. Parallel testing of these regioisomers in the same assay platform allows direct quantification of the positional isomerism effect on potency, selectivity, and physicochemical properties. Such studies are essential for establishing robust SAR models that guide lead optimization in medicinal chemistry programs [2].

Chemical Biology Probe Development Leveraging 2-Phenoxybenzamide Conformational Properties

The ortho-phenoxy substitution on the benzamide ring of CAS 922650-76-8 imposes conformational constraints that may favor specific binding modes compared to para-phenoxy analogs [3]. This property is relevant for chemical biology applications where restricted conformational flexibility can enhance target engagement selectivity. Published studies on phenoxy-substituted benzamides demonstrate that ortho-substituted variants can exhibit differential kinase inhibition profiles compared to para-substituted congeners [4]. The compound is suitable for target identification studies using affinity-based proteomics or cellular thermal shift assays (CETSA), with the unique InChI Key YFJYGHJPIUEMPQ-UHFFFAOYSA-N ensuring unambiguous compound tracking throughout experimental workflows [1].

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